![molecular formula C17H15ClN2O3 B2491269 N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide CAS No. 1428114-34-4](/img/structure/B2491269.png)

N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions where key functional groups such as cyano, chlorophenyl, and furanyl are introduced into the molecular framework. A typical method involves reacting lithium salts of ethyl cyanoacetate with derivatives to form compounds with specific configurations, as demonstrated in the synthesis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate (Johnson et al., 2006). These reactions often employ microwave radiation for efficient synthesis, indicating a green chemistry approach in some cases (Jimenez et al., 2019).

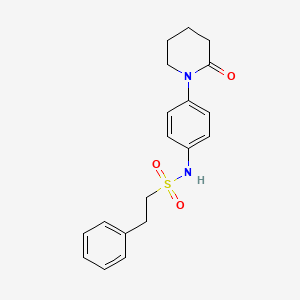

Molecular Structure Analysis

The molecular structure of such compounds is characterized by specific bond distances and angles that dictate their chemical behavior. X-ray crystallography and spectroscopic methods like IR, UV, and NMR are common tools for elucidating these structures. The compound ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, for example, exhibits enamine tautomerism and specific hydrogen bonding patterns, highlighting the intricate molecular architecture typical of these substances (Johnson et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving these compounds can include cycloadditions, ene-reactions, and nucleophilic substitutions, leading to a wide range of products with diverse properties. The reactivity often hinges on the functional groups present, with the cyano and furanyl groups playing pivotal roles in these transformations. For example, enantioselective ene-reactions facilitated by marine and terrestrial fungi have been reported, showcasing the versatility of these compounds in synthetic chemistry (Jimenez et al., 2019).

Scientific Research Applications

Synthesis and Characterization

- Synthetic Methods : Research on related chlorophenyl and furan compounds has led to the development of synthetic methods that could be applicable to N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide. For instance, the synthesis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate provides a method for introducing chlorophenyl and methoxy groups into similar structures, which could be adapted for synthesizing the compound (Johnson et al., 2006).

Potential Applications

Polymer Science : Compounds with methoxy and chlorophenyl groups have been explored for their applications in polymer science. For example, optically active polyamides derived from L-tartaric acid, utilizing methoxy groups, have been synthesized, indicating potential applications of the compound in creating new polymeric materials with specific optical properties (Bou, Rodríguez-Galán, & Muñoz-Guerra, 1993).

Pharmacological Research : While excluding information related to drug use, dosage, and side effects as per your request, it's noteworthy that compounds with similar structures are often explored for their pharmacological potential. Research on related furan and chlorophenyl compounds has led to the discovery of novel pharmacological activities, suggesting that N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide might also possess unique biological properties worthy of investigation.

Material Chemistry : The reactivity of furan compounds with various chemical groups has been utilized in material chemistry, such as in the development of furanic-aliphatic polyamides as sustainable alternatives to traditional plastics. This indicates potential applications of the compound in the development of new, sustainable materials with enhanced performance characteristics (Jiang et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3/c1-22-16(12-4-2-5-14(18)8-12)11-20-17(21)13(10-19)9-15-6-3-7-23-15/h2-9,16H,11H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUGRMVBECEQOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=CC1=CC=CO1)C#N)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2491187.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-chlorobenzyl)acetamide](/img/structure/B2491190.png)

![2-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2491192.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-ethylpiperidine](/img/structure/B2491195.png)

![2-[[4-benzyl-5-(2-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2491197.png)

methanone dihydrochloride](/img/structure/B2491199.png)

![ethyl 2-(2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491201.png)

![3-(4-(tert-butyl)phenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2491204.png)

![3-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B2491207.png)

![1-(3-(1H-imidazol-1-yl)propyl)-2-imino-8-methyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2491208.png)